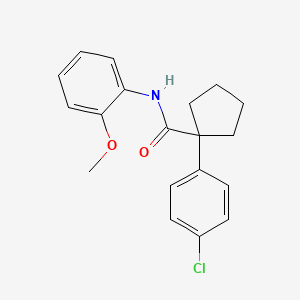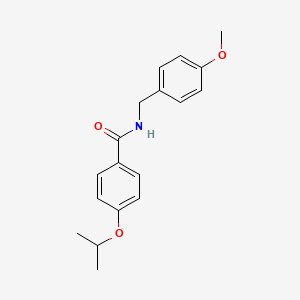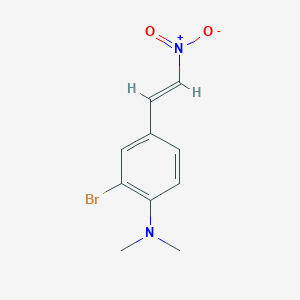
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. CPP is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
作用機序
CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This leads to a reduction in the activity of the NMDA receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including a reduction in excitatory neurotransmission, an increase in the threshold for long-term potentiation (LTP), and a decrease in the induction of LTP. These effects are thought to be due to the blockade of NMDA receptor-mediated synaptic transmission.
実験室実験の利点と制限
CPP is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the mechanisms of action of NMDA receptors in the brain. However, it is important to note that CPP has a short half-life and is rapidly metabolized in vivo, limiting its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on CPP and NMDA receptors. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have important implications for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of NMDA receptors in synaptic plasticity and learning and memory, which could lead to the development of new treatments for cognitive disorders. Finally, the development of more effective methods for delivering NMDA receptor antagonists to the brain could also be an important area of research.
合成法
CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline, followed by cyclization with cyclopentanone in the presence of a base. The resulting product is then converted to the carboxamide using a suitable reagent.
科学的研究の応用
CPP is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission, leading to a reduction in excitatory neurotransmission. This has important implications for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKYDRVEWCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)

